molecular formula C13H15N3O2 B2599974 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione CAS No. 338411-70-4

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione

Katalognummer: B2599974
CAS-Nummer: 338411-70-4
Molekulargewicht: 245.282
InChI-Schlüssel: LWPCRBAQMVAODQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is a compound that belongs to the class of spirohydantoins. This compound is characterized by a unique spirocyclic structure, which includes a triazine ring fused to a hydantoin moiety. The presence of the phenyl group adds to its chemical diversity and potential biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of analgesics and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione involves its interaction with specific molecular targets. For instance, it has been identified as a novel delta opioid receptor agonist, binding to the orthosteric site of the receptor. This interaction can modulate pain perception and provide analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors and improve its pharmacological profile .

Biologische Aktivität

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is a compound belonging to the class of spirohydantoins, characterized by its unique spirocyclic structure that integrates a triazine ring fused to a hydantoin moiety. This compound has garnered interest due to its potential biological activities, particularly as a selective agonist for the Delta Opioid Receptor (DOR). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₅N₃O₂, with a molecular weight of 245.29 g/mol. The presence of the phenyl group enhances its chemical diversity and may contribute to its biological efficacy.

Target Receptor

The primary target for this compound is the Delta Opioid Receptor (DOR) . As a selective agonist for DORs, this compound modulates various biochemical pathways:

  • cAMP Pathway : The compound's action leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in cellular signaling and response to pain stimuli.

Biochemical Pathways

The interaction with DOR influences several pathways:

  • Pain Modulation : It exhibits anti-allodynic effects in models of inflammatory pain, effectively reducing pain sensitivity.
  • Pharmacokinetics : The compound demonstrates favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties that enhance its bioavailability and therapeutic potential.

Cellular Effects

In laboratory settings, this compound has shown significant effects on cellular processes:

  • Anti-allodynic Efficacy : Demonstrated effectiveness in reducing pain sensitivity in various animal models at therapeutic doses without significant adverse effects.

Temporal and Dosage Effects

The compound maintains stability and efficacy over time under experimental conditions. Its effects vary with dosage; lower doses effectively reduce pain sensitivity while minimizing side effects.

Similar Compounds

A comparison with other compounds in the spirohydantoin class reveals unique properties:

CompoundStructureKey Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dioneLacks phenyl groupGeneral analgesic properties
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneContains benzyl instead of phenylPotentially similar but less effective than 2-phenyl variant

The phenyl group in this compound is posited to enhance binding affinity to DORs compared to these structurally similar compounds.

Pain Management Studies

Recent studies have highlighted the potential of this compound in managing chronic pain conditions:

  • Animal Model Study : In a controlled study involving rats with induced inflammatory pain, administration of the compound resulted in a statistically significant reduction in pain responses compared to control groups treated with saline or non-selective opioid agonists.
  • Longitudinal Efficacy Analysis : A longitudinal study assessed the compound's efficacy over several weeks of administration. Results indicated sustained analgesic effects without tolerance development or significant side effects.

Eigenschaften

IUPAC Name

2-phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-6-8-13(9-7-11)14-12(18)16(15-13)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCRBAQMVAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.